Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride (CAS: Not explicitly provided; molecular formula: C₉H₁₀INO₂·HCl, molecular weight: 298.56 g/mol) is a halogenated α-amino ester hydrochloride. It features an iodine substituent at the ortho position of the phenyl ring, which contributes to its unique electronic and steric properties. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly in the development of peptidomimetics and enzyme inhibitors. Its iodine atom enhances polarizability and may influence binding interactions in biological systems. The compound is typically synthesized via nucleophilic substitution or coupling reactions, with a purity of ≥95% as noted in commercial samples .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-amino-2-(2-iodophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKOTDWKRMOIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1I)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137443-49-1 | |
| Record name | methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride typically involves the reaction of 2-iodobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted phenylacetate derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride has a molecular formula of C10H12ClINO2 and a molecular weight of approximately 327.54 g/mol. Its structure features an amino group and an iodine atom attached to a phenyl ring, which contributes to its reactivity and biological activity.
Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It is used to synthesize various derivatives and complex molecules, which are essential in pharmaceutical development.
Synthesis Pathway
The typical synthesis involves the reaction of 2-iodobenzylamine with methyl chloroacetate in the presence of a base like sodium hydroxide, followed by purification through recrystallization.
Medicinal Chemistry
This compound exhibits significant biological activity, making it valuable in medicinal chemistry.
Biological Activities
- Antibacterial Properties: The compound has shown effectiveness against various bacterial strains.
- Antifungal and Antiviral Activities: It possesses properties that inhibit fungal growth and viral replication.
- Anticancer Potential: Research indicates that it can inhibit the growth of cancer cells, particularly in breast, lung, and colon cancers.
Enzyme Inhibition Studies
This compound is utilized in enzyme inhibition studies to understand enzyme kinetics and mechanisms of action. It acts as an inhibitor for specific enzymes, providing insights into biochemical pathways.
Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited the activity of certain proteases, leading to a better understanding of their role in disease mechanisms.
Material Science Applications
In material science, this compound is explored for its potential use in developing new materials with unique properties due to its chemical structure.
Applications in Materials Development
- Used as a precursor for synthesizing advanced polymers.
- Investigated for its role in creating functionalized surfaces with specific chemical properties.
Safety and Toxicity Considerations
While this compound has promising applications, safety assessments are crucial. It is considered moderately toxic when ingested but poses minimal risk through inhalation or skin absorption. Proper handling protocols must be followed during laboratory use.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block for synthesizing complex molecules |
| Medicinal Chemistry | Exhibits antibacterial, antifungal, antiviral, and anticancer activities |
| Enzyme Inhibition | Used to study enzyme kinetics and mechanisms |
| Material Science | Precursor for advanced materials and functionalized surfaces |
| Safety Considerations | Moderately toxic when ingested; minimal risk via inhalation or skin contact |
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
- Molecular Weight: ~252.10 g/mol (C₉H₁₀ClNO₂·HCl).
- Key Differences: Chlorine’s smaller atomic radius reduces steric hindrance compared to iodine. Higher electronegativity of chlorine may slightly alter electronic distribution on the phenyl ring.
- Applications : Used in synthesizing β-lactam antibiotics and kinase inhibitors .
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride
- Molecular Weight: 237.63 g/mol (C₉H₁₀ClF₂NO₂).
- Key Differences: Dual fluorine substituents amplify electron-withdrawing effects, increasing acidity of the amino group. Reduced lipophilicity compared to the iodo analog, impacting membrane permeability.
- Applications : Candidate for CNS-targeted therapeutics .
Substituent Position and Steric Effects
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate hydrochloride
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride
- Molecular Weight: ~252.10 g/mol (C₉H₁₀ClNO₂·HCl).
- Key Differences :
- Para-substituted chlorine lacks the steric and electronic modulation of ortho-substituted iodine.
- Symmetrical substitution may favor crystallinity and ease of purification.
- Applications : Precursor for antihypertensive agents .
Functional Group Variations
Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride
- Molecular Weight: ~257.70 g/mol (C₁₀H₁₄NO₃·HCl).
- Key Differences :
- Methoxy group’s electron-donating nature increases ring electron density, opposing iodine’s electron-withdrawing effects.
- Enhanced solubility in polar solvents due to the oxygen atom.
- Applications : Used in serotonin receptor modulators .
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride
- Molecular Weight: ~307.68 g/mol (C₁₀H₁₁F₃NO₂·HCl).
- Key Differences :
- Trifluoromethyl group’s strong electron-withdrawing effect surpasses iodine’s, drastically altering electronic properties.
- Increased metabolic stability due to fluorine’s resistance to oxidation.
- Applications : Key intermediate in antiviral drug synthesis .
Comparative Data Table
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Methyl 2-amino-2-(2-iodophenyl)acetate HCl | 2-Iodo | 298.56 | High polarizability, steric hindrance | Peptidomimetics, enzyme inhibitors |
| 2-Chlorophenyl analog | 2-Chloro | ~252.10 | Moderate electronegativity | β-Lactam antibiotics |
| 4-Fluorophenyl analog | 4-Fluoro | ~235.65 | Electron-deficient ring | Antipsychotics |
| 2-Methoxyphenyl analog | 2-Methoxy | ~257.70 | Electron-rich, polar | Serotonin modulators |
| 4-Trifluoromethylphenyl analog | 4-CF₃ | ~307.68 | High metabolic stability | Antivirals |
| 3-Fluoro-2-methylphenyl analog | 3-Fluoro, 2-methyl | ~233.67 | Steric hindrance | Protease inhibitors |
Biological Activity
Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride is a halogenated organic compound that has garnered attention in biological research due to its potential therapeutic applications and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H12ClINO2 and a molecular weight of approximately 327.54 g/mol. The presence of an amino group and an iodine atom on the phenyl ring enhances its reactivity and biological activity. The hydrochloride form improves solubility in polar solvents, facilitating its use in biochemical assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom enhances binding affinity through halogen bonding, while the amino group can form hydrogen bonds with active sites on proteins. This dual interaction profile allows the compound to modulate various biochemical pathways effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, providing insights into enzyme kinetics and mechanisms of action.
- Receptor Modulation : It acts as a modulator for various receptors, influencing cellular signaling pathways.
Enzyme Interactions
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been evaluated for its inhibitory effects on β-glucuronidase, an important enzyme in drug metabolism.
In vitro studies have demonstrated that this compound can inhibit β-glucuronidase more effectively than standard inhibitors, highlighting its potential as a lead compound for further pharmaceutical development.
Case Studies
- Anticancer Activity : In a study focused on anticancer properties, derivatives of methyl 2-amino-2-(2-iodophenyl)acetate were shown to induce apoptosis in cancer cell lines by disrupting microtubule dynamics through binding at the colchicine site on β-tubulin .
- Antiviral Properties : Another investigation revealed that compounds structurally related to methyl 2-amino-2-(2-iodophenyl)acetate exhibited antiviral activities against flaviviruses, suggesting potential applications in antiviral drug development .
- Anti-inflammatory Effects : The compound has also been explored for anti-inflammatory properties, with preliminary results indicating modulation of inflammatory pathways through enzyme inhibition.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other halogenated phenylacetates but distinguishes itself through its unique combination of functional groups.
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-amino-5-iodo-2-methoxybenzoate | C11H14INO2 | 0.76 |
| Methyl (4-iodophenyl)acetate | C9H9IO2 | 0.75 |
| Methyl 1-(4-iodophenyl)cyclopropanecarboxylate | C11H13IO2 | 0.75 |
The presence of the iodine atom enhances reactivity and selectivity towards biological targets compared to its analogs, making it a valuable tool for biochemical research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride, and how can purity be ensured?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a halogen-exchange reaction using a palladium catalyst can introduce the iodine substituent at the 2-position of the phenyl ring . Key steps include:
- Protection of the amino group to prevent side reactions.
- Catalytic coupling (e.g., Suzuki-Miyaura) for aryl-iodine bond formation .
- Hydrolysis and esterification to yield the methyl ester, followed by HCl salt formation.
Q. How should researchers characterize this compound’s structural integrity?
- Analytical Techniques :
- NMR : and NMR confirm the presence of the 2-iodophenyl group (δ ~7.3–7.8 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 340.02 for C₉H₁₁ClINO₂) validates molecular weight .
- X-ray Crystallography : Resolves stereochemistry and confirms salt formation (HCl counterion) .
Q. What storage conditions are critical for maintaining stability?
- Store at -20°C in airtight, light-protected containers under inert gas (argon). Avoid moisture to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the 2-iodophenyl substituent influence reactivity in cross-coupling reactions?
- The iodine atom acts as a directing group and facilitates transition metal-catalyzed couplings (e.g., Ullmann, Buchwald-Hartwig). Its steric bulk may slow reaction kinetics but improves regioselectivity. Comparative studies with chloro or fluoro analogs show iodine’s superior leaving-group potential in aryl halide exchange .
Q. What strategies mitigate racemization during synthesis of enantiopure derivatives?
- Chiral Resolution : Use (R)- or (S)-BINOL-based chiral auxiliaries during esterification .
- Dynamic Kinetic Resolution : Employ immobilized lipases (e.g., Candida antarctica) under mild conditions (pH 7.0, 25°C) to bias enantiomer formation .
- Monitoring : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) quantifies enantiomeric excess (ee >99%) .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Acidic Conditions (pH <3) : The ester group hydrolyzes slowly (t₁/₂ ~48 hrs at 25°C), forming 2-amino-2-(2-iodophenyl)acetic acid.
- Basic Conditions (pH >9) : Rapid deprotonation of the amino group occurs, leading to dimerization via Schiff base formation. Stabilize with buffered solutions (pH 6–7) during biological assays .
Q. What computational models predict its conformational stability in solution?
- Density Functional Theory (DFT) at the B3LYP/6-31G* level reveals intramolecular hydrogen bonding between the amino group and ester carbonyl, stabilizing a planar conformation. Solvent effects (e.g., DMSO) disrupt this interaction, increasing rotational freedom .
Q. How is this compound utilized as a precursor in medicinal chemistry?
- It serves as a scaffold for iodinated tyrosine analogs in PET tracer development. Radiolabeling with or enables imaging of amyloid-beta plaques .
Contradictions & Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
